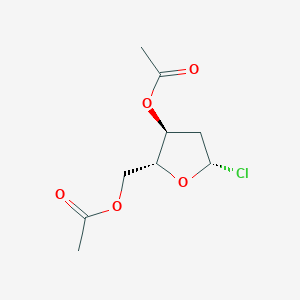![molecular formula C16H24BFO2 B12849018 B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid CAS No. 1400809-85-9](/img/structure/B12849018.png)
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a butylcyclohexyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it valuable in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylcyclohexyl bromide and 2-fluorophenylboronic acid.
Grignard Reaction: The 4-butylcyclohexyl bromide is first converted to the corresponding Grignard reagent by reacting with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) under an inert atmosphere to form the desired product.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, THF, water, 80°C.
Oxidation: H2O2, NaBO3, room temperature.
Reduction: LiAlH4, ether, reflux.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Reduced Cyclohexyl/Phenyl Derivatives: Formed via reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
Medicine
Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. This compound could be a candidate for such applications due to its boronic acid group.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic or optical properties, leveraging the unique characteristics of the boronic acid and fluorinated phenyl groups.
Mecanismo De Acción
The mechanism by which B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, the boronic acid group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the butylcyclohexyl and fluorine substituents, making it less hydrophobic and less sterically hindered.
4-Butylphenylboronic Acid: Similar but lacks the fluorine substituent, affecting its electronic properties.
2-Fluorophenylboronic Acid: Similar but lacks the butylcyclohexyl group, affecting its steric and hydrophobic properties.
Uniqueness
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is unique due to the combination of a butylcyclohexyl group and a fluorinated phenyl ring. This combination imparts distinct steric and electronic properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
1400809-85-9 |
|---|---|
Fórmula molecular |
C16H24BFO2 |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
[4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3 |
Clave InChI |
KJFFNZXXRDOHJI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)

![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
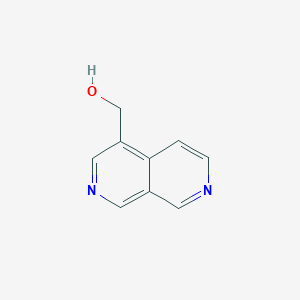
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
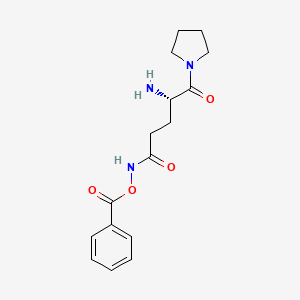
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)

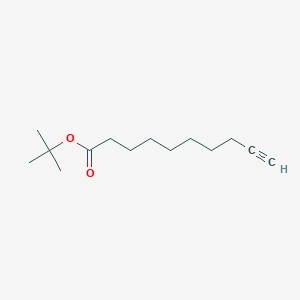
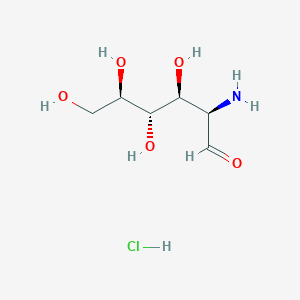
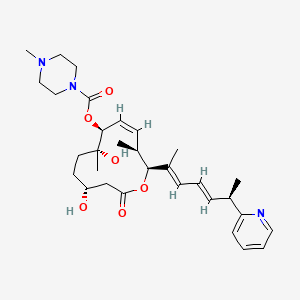
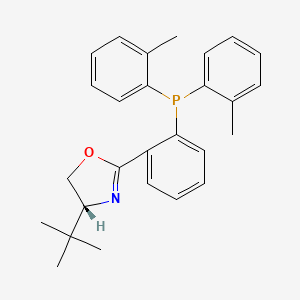
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
